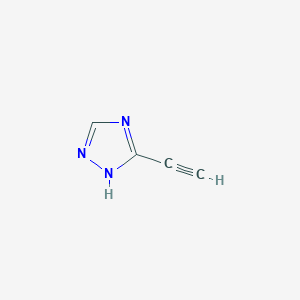
3-ethynyl-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethynyl-1H-1,2,4-triazole is a nitrogen-containing heterocyclic compound with a unique structure that includes an ethynyl group attached to the triazole ring. This compound is part of the broader class of triazoles, which are known for their stability and diverse applications in various fields, including pharmaceuticals, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction, where an azide reacts with an alkyne under specific conditions to form the triazole ring. This reaction can be catalyzed by copper (CuAAC) or can proceed without a metal catalyst (metal-free synthesis) .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and microwave irradiation are some advanced techniques employed to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethynyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized under specific conditions to form different products.
Reduction: The triazole ring can be reduced to form dihydro or tetrahydro derivatives.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups using appropriate reagents
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents, alkylating agents, and acylating agents are used under controlled conditions
Major Products: The major products formed from these reactions include various substituted triazoles, oxidized derivatives, and reduced forms of the original compound .
Aplicaciones Científicas De Investigación
3-Ethynyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and antiviral properties
Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes and receptors
Industry: The compound finds applications in the development of new materials, such as polymers and dyes, due to its unique structural properties
Mecanismo De Acción
The mechanism of action of 3-ethynyl-1H-1,2,4-triazole involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, leading to inhibition or activation of specific biological pathways. The ethynyl group can also participate in covalent bonding with target molecules, enhancing the compound’s efficacy .
Comparación Con Compuestos Similares
1,2,3-Triazole: Another isomer of triazole with similar stability and applications but different reactivity due to the position of nitrogen atoms.
1,2,4-Triazole Derivatives: Compounds like 3-amino-1H-1,2,4-triazole and 3-methyl-1H-1,2,4-triazole share similar structural features but differ in their functional groups and specific applications
Uniqueness: 3-Ethynyl-1H-1,2,4-triazole is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming diverse derivatives. This makes it a valuable compound in synthetic chemistry and drug development .
Propiedades
Fórmula molecular |
C4H3N3 |
|---|---|
Peso molecular |
93.09 g/mol |
Nombre IUPAC |
5-ethynyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C4H3N3/c1-2-4-5-3-6-7-4/h1,3H,(H,5,6,7) |
Clave InChI |
CVXKEBGELPNCFY-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=NC=NN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{6-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13497899.png)

![3-Benzyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B13497916.png)
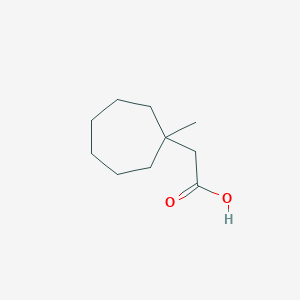
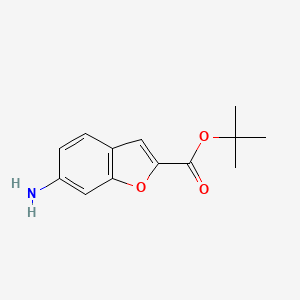

![benzyl N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]carbamate](/img/structure/B13497926.png)

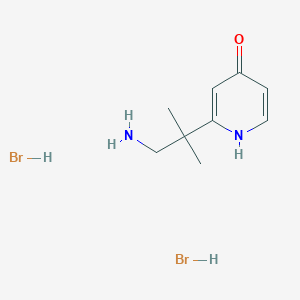
![1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B13497939.png)
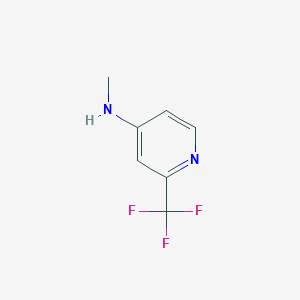
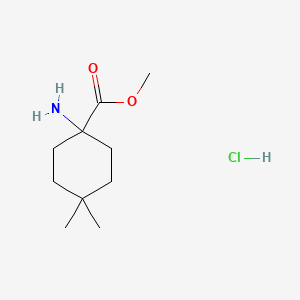
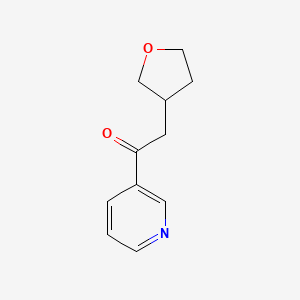
![3-Oxabicyclo[3.1.1]heptan-1-amine](/img/structure/B13497986.png)
